molecular formula C12H7ClF2O B14038555 1-(Difluoromethyl)naphthalene-8-carbonyl chloride

1-(Difluoromethyl)naphthalene-8-carbonyl chloride

Cat. No.: B14038555
M. Wt: 240.63 g/mol
InChI Key: RZQXVQPTPJNHEM-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-8-carbonyl chloride is a chemical compound with the molecular formula C12H7ClF2O It is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, along with a carbonyl chloride functional group

Preparation Methods

The synthesis of 1-(Difluoromethyl)naphthalene-8-carbonyl chloride typically involves the introduction of the difluoromethyl group and the carbonyl chloride group onto the naphthalene ring. One common method involves the reaction of naphthalene with difluoromethylating agents under specific conditions to introduce the difluoromethyl group. Subsequently, the carbonyl chloride group can be introduced through chlorination reactions using reagents such as thionyl chloride or oxalyl chloride .

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-8-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to form 1-(difluoromethyl)naphthalene-8-carboxylic acid or its derivatives using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the difluoromethyl group can lead to the formation of difluoromethyl ketones or aldehydes under specific conditions.

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Difluoromethyl)naphthalene-8-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with specific biological activities.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-8-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-(Difluoromethyl)naphthalene-8-carbonyl chloride can be compared with other similar compounds such as:

    1-(Trifluoromethyl)naphthalene-8-carbonyl chloride: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and properties.

    1-(Chloromethyl)naphthalene-8-carbonyl chloride: The presence of a chloromethyl group instead of a difluoromethyl group can lead to different chemical behaviors and applications.

    1-(Methyl)naphthalene-8-carbonyl chloride: The methyl group is less electronegative compared to the difluoromethyl group, resulting in different reactivity patterns.

Properties

Molecular Formula

C12H7ClF2O

Molecular Weight

240.63 g/mol

IUPAC Name

8-(difluoromethyl)naphthalene-1-carbonyl chloride

InChI

InChI=1S/C12H7ClF2O/c13-11(16)8-5-1-3-7-4-2-6-9(10(7)8)12(14)15/h1-6,12H

InChI Key

RZQXVQPTPJNHEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)C(=O)Cl

Origin of Product

United States

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